molecular formula C7H11N3O2 B2443801 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid CAS No. 1247634-81-6

3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid

Cat. No.: B2443801
CAS No.: 1247634-81-6
M. Wt: 169.184
InChI Key: LIBDYKLLDZPIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is a compound that belongs to the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and research.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 1247634-81-6

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar triazole structures have demonstrated cytotoxic activities against various tumor cell lines and have been implicated in the inhibition of specific enzymes and receptors involved in cancer progression.

Targeted Biological Pathways

Triazole compounds typically interact with several biochemical pathways:

  • Enzyme Inhibition : They can inhibit enzymes critical for cell proliferation.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed due to triazole interactions with cellular targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant cytotoxic effects against cancer cells. For instance, related compounds have shown effectiveness in inhibiting the growth of various tumor cell lines, suggesting that this compound may also possess similar properties.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of triazole derivatives reported that compounds with similar structures exhibited micromolar inhibitory effects on cancer cell lines. The findings suggest that modifications in the triazole ring can enhance biological activity .

CompoundIC50 (µM)Activity
Triazole A5.0Antitumor
Triazole B10.0Antifungal
This compoundUnknownPotential

Biochemical Analysis

The biochemical properties of this compound indicate its ability to bind with various enzymes and receptors within biological systems. This binding is crucial for its potential therapeutic effects .

Properties

IUPAC Name

3-methyl-2-(1,2,4-triazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-3-8-9-4-10/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBDYKLLDZPIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247634-81-6
Record name 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.